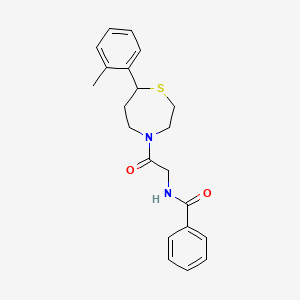

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Thiazepanes can also undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points and are soluble in many organic solvents . Thiazepanes are generally stable compounds .Applications De Recherche Scientifique

Anticonvulsant Agents

- A study by Nikalje et al. (2014) describes the design and synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives as anticonvulsant agents. These derivatives were tested in various models and showed significant activity, particularly against maximal electroshock seizure (MES) models (Nikalje et al., 2014).

Anticancer Activity

- Ravinaik et al. (2021) synthesized a series of benzamide derivatives starting from 2-(4-methylphenyl)acetic acid and evaluated their anticancer activity against multiple cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Microwave-Assisted Synthesis

- Saeed (2009) reported the microwave-assisted synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing an efficient and cleaner method for synthesis compared to traditional methods (Saeed, 2009).

Green Chemistry Synthesis

- Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using a green chemistry approach. Water was utilized as the reaction medium, conforming to green chemistry principles and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Antiallergy Agents

- Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds showed significant potency in the rat PCA model, outperforming disodium cromoglycate (Hargrave et al., 1983).

Protein-Tyrosine Phosphatase Inhibitors

- Navarrete-Vázquez et al. (2012) prepared ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential for hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Antimicrobial Activity

- Raval et al. (2012) synthesized 2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide derivatives and evaluated their antimicrobial activity. Some compounds demonstrated significant antibacterial and antifungal activities (Raval et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of action

The compound “N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide” belongs to the class of 2-aminothiazole derivatives . These compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Biochemical pathways

2-aminothiazole derivatives are known to affect a wide range of pathways in cancer cells .

Result of action

2-aminothiazole derivatives are known to have antitumor effects .

Propriétés

IUPAC Name |

N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-16-7-5-6-10-18(16)19-11-12-23(13-14-26-19)20(24)15-22-21(25)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDZQQCHBJBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)

![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)

![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)